3-Azido-1-(4-ethoxybenzyl)azetidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-azido-1-[(4-ethoxyphenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-17-12-5-3-10(4-6-12)7-16-8-11(9-16)14-15-13/h3-6,11H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVAYKYYPBDFMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 3 Azido 1 4 Ethoxybenzyl Azetidine
Strategic Disconnections and Retrosynthetic Analysis for the 3-Azido-1-(4-ethoxybenzyl)azetidine Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. youtube.comyoutube.com For this compound, the analysis involves several key disconnections that simplify the structure and suggest potential synthetic pathways.
The primary disconnections for the target molecule are:
The bond between the azetidine (B1206935) nitrogen and the benzyl (B1604629) group (C-N bond).
The bonds of the azetidine ring itself (C-N bonds).
The bond between the C3 carbon of the azetidine ring and the azide (B81097) nitrogen (C-N₃ bond).
These disconnections lead to the identification of key precursors and the strategies for their assembly.
Disconnecting the four-membered azetidine ring typically involves cleaving one or both of the carbon-nitrogen bonds. A logical approach is a 1,3-disconnection across the ring, which simplifies the cyclic structure to a linear, three-carbon chain. This acyclic precursor must contain all the necessary functionalities, appropriately positioned, to facilitate the subsequent ring-closing reaction.
A plausible key precursor, therefore, is a 1,3-difunctionalized propane (B168953) derivative. Specifically, a compound with an amino group (or a masked form like a nitro or amide group) at one end and a suitable leaving group at the other, with an azide moiety at the central carbon, would be an ideal intermediate. For instance, a protected amino alcohol such as a derivative of 1-amino-3-chloropropan-2-ol (B1208272) could serve as a versatile starting point. Azetidines are often synthesized from β-amino alcohols, which are considered valuable precursors. researchgate.net
The introduction of the azido (B1232118) group at the C3 position of the azetidine ring must be highly regioselective. While it is conceivable to introduce the azide onto a pre-formed azetidine ring, a more common and controlled strategy is to incorporate the azide group into the acyclic precursor before the cyclization step.
The most prevalent method for installing an azide group is through a nucleophilic substitution (SN2) reaction. nih.gov This involves reacting a substrate containing a good leaving group (such as a halide, mesylate, or tosylate) with an azide salt, typically sodium azide (NaN₃). To achieve the desired regiochemistry for 3-azidoazetidine, the precursor must have the leaving group at the carbon atom destined to become the C3 of the ring. For example, a precursor like 1-amino-2-hydroxy-3-chloropropane could be converted to 1-amino-2-azido-3-chloropropane, setting the stage for the subsequent ring closure.
The 4-ethoxybenzyl group attached to the azetidine nitrogen is typically installed via an N-alkylation reaction. This transformation can be performed either on the final 3-azidoazetidine ring or, more strategically, on an acyclic precursor before cyclization. The latter approach can sometimes be advantageous in preventing side reactions.
The N-alkylation process generally involves reacting the nitrogen-containing compound (the amine) with a 4-ethoxybenzyl halide, such as 4-ethoxybenzyl chloride or bromide, in the presence of a base. The base is required to neutralize the hydrohalic acid formed during the reaction. Phase-transfer catalysis is a powerful technique for N-alkylation of nitrogen heterocycles and could be employed in this case. phasetransfercatalysis.com The synthesis of related N-(p-ethoxyphenyl) substituted β-lactams demonstrates the feasibility of incorporating this type of substituent onto a nitrogen atom within a four-membered ring. nih.govresearchgate.net
Classical and Contemporary Approaches to Azetidine Ring Construction
The formation of the strained four-membered azetidine ring is a critical step in the synthesis. researchgate.netrsc.org While numerous methods have been developed for this purpose, including photocycloadditions and metal-catalyzed C-H amination, intramolecular cyclization remains a robust and widely used strategy. rsc.orgresearchgate.net
Intramolecular cyclization is a powerful method for forming cyclic compounds, including strained rings like azetidines. This approach relies on an acyclic precursor that contains both the nucleophile and the electrophile within the same molecule, positioned to favor the formation of the desired ring size.
One of the most common and reliable methods for constructing the azetidine ring is through an intramolecular SN2 reaction. nih.govfrontiersin.org This process involves an internal nitrogen nucleophile attacking a carbon atom that bears a suitable leaving group, resulting in the formation of a C-N bond and closure of the ring. For the synthesis of an azetidine, this corresponds to a 4-exo-tet cyclization, which is a kinetically favored process according to Baldwin's rules.
The precursor for such a reaction is typically a γ-amino halide or a γ-amino sulfonate ester. These precursors are often derived from more readily available β-amino alcohols. researchgate.net The hydroxyl group of the β-amino alcohol can be converted into an excellent leaving group, such as a mesylate, tosylate, or halide, which then undergoes displacement by the neighboring amino group to form the azetidine ring. The efficiency of the cyclization can be influenced by the nature of the leaving group and the reaction conditions.
| Precursor Type | Leaving Group (LG) | Typical Reagents for LG Installation | Common Reaction Conditions for Cyclization | Reference(s) |
| γ-Amino alcohol | Halogen (Cl, Br, I) | SOCl₂, PBr₃, CCl₄/PPh₃ | Heat, often with a non-nucleophilic base (e.g., K₂CO₃) | frontiersin.org |
| γ-Amino alcohol | Mesylate (-OMs) | Methanesulfonyl chloride (MsCl), Et₃N | Mild base (e.g., NaH, K₂CO₃) in an aprotic solvent | frontiersin.org |
| γ-Amino alcohol | Tosylate (-OTs) | p-Toluenesulfonyl chloride (TsCl), Pyridine | Heat or base in a suitable solvent | rsc.org |
| cis-3,4-Epoxy amine | Epoxide | m-CPBA, etc. on an alkene | Lewis acid catalyst (e.g., La(OTf)₃) in refluxing DCE | nih.govfrontiersin.org |
Intermolecular Cycloaddition Reactions in Azetidine Synthesis
Cycloaddition reactions are among the most efficient and atom-economical methods for constructing cyclic compounds, including the azetidine ring.
The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct pathway to functionalized azetidines. nih.govsemanticscholar.orgrsc.org This reaction involves the photochemical excitation of the imine component, which then undergoes cycloaddition with the alkene. nih.gov However, challenges such as the competing E/Z isomerization of acyclic imines have historically limited its application. nih.govresearchgate.net
Recent advancements have expanded the scope of this reaction. One significant development is the use of visible-light-mediated intermolecular aza-Paternò-Büchi reactions utilizing 2-isoxazoline-3-carboxylates as the imine component. nih.gov This approach, facilitated by an iridium photocatalyst, allows for the [2+2] cycloaddition with a wide variety of alkenes under mild conditions. rsc.orgnih.gov The reaction proceeds through triplet energy transfer from the photocatalyst to the isoxazoline (B3343090) derivative. rsc.org This strategy is characterized by its operational simplicity and broad substrate scope, providing access to highly functionalized azetidines from readily available precursors. nih.gov
| Imine Component | Alkene Component | Catalyst/Conditions | Key Features | Citation |
| 2-Isoxazoline-3-carboxylate | Various activated and unactivated alkenes | Ir(III) photocatalyst, visible light | Mild conditions, broad scope, high functional group tolerance | rsc.orgnih.gov |
| Aryl-substituted imines | Alkenes with π-stacking capability | UV light | Proceeds through singlet excitation and exciplex formation | researchgate.net |
| Cyclic Imines | Various alkenes | UV light | Prevents E/Z isomerization, improving reaction efficiency | nih.gov |
[3+1] Cycloaddition strategies offer another convergent approach to the azetidine skeleton. These reactions involve the combination of a three-atom component with a single-atom synthon. nih.gov
One such strategy involves a relay catalysis approach, where a Lewis acid catalyzes the nucleophilic ring-opening of a cyclopropane (B1198618) 1,1-diester by an aromatic amine. This is followed by a (hypo)iodite-catalyzed C-N bond formation to yield the azetidine ring. organic-chemistry.org Another innovative method is the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes. the-innovation.orgresearchgate.net This atom-economical synthesis is notable for achieving a double C-H activation under mild conditions, using a simple copper catalyst and visible light. researchgate.net The reaction demonstrates broad substrate scope and operational simplicity. researchgate.net Furthermore, copper-catalyzed enantioselective [3+1] cycloadditions between imido-sulfur ylides and enoldiazoacetates have been developed to produce chiral 2-azetines, which can be subsequently reduced to azetidines. nih.gov
| Three-Atom Component | One-Atom Component | Catalyst/Conditions | Product Type | Citation |
| Aliphatic Amine | Alkyne | Cu(I) salt, visible light | Substituted Azetidine | the-innovation.orgresearchgate.net |
| Cyclopropane 1,1-diester | Aromatic Amine | Lewis Acid, (hypo)iodite | Substituted Azetidine | organic-chemistry.org |
| Imido-sulfur ylide | Enoldiazoacetate | Cu(I) salt, chiral sabox ligand | Chiral 2-Azetine | nih.gov |
Transition Metal-Catalyzed Azetidine Formation
Transition metal catalysis provides powerful and versatile platforms for the synthesis of complex heterocyclic structures, including azetidines.
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. For azetidine formation, palladium-catalyzed intramolecular amination of unactivated C(sp³)–H and C(sp²)–H bonds at the γ-position of an amine substrate is a highly efficient method. organic-chemistry.orgacs.org This transformation is often achieved using a picolinamide (B142947) (PA) directing group, which facilitates the cyclization. organic-chemistry.org The catalytic cycle is proposed to involve a Pd(II)/Pd(IV) mechanism. rsc.org These methods are valued for their use of low catalyst loadings, inexpensive reagents, and mild operating conditions, offering predictable selectivity. organic-chemistry.org Another approach involves a palladium-catalyzed cyclization-cross coupling cascade, which has been used to synthesize spirocyclic systems containing an azetidine ring. whiterose.ac.ukresearchgate.net
| Substrate Type | Catalyst System | Key Transformation | Features | Citation |
| Picolinamide (PA) protected amines | Pd(OAc)₂ / Oxidant | Intramolecular γ-C(sp³)–H amination | Low catalyst loading, mild conditions, predictable selectivity | organic-chemistry.orgacs.org |
| Amino-alkyl precursors with tosylate | Pd(II) catalyst / AgOAc | Intramolecular cyclization | Excellent functional group tolerance | rsc.org |
| Alkenyl halides and amines | Pd(OAc)₂ / dppf | Cyclization-cross coupling cascade | Synthesis of spiro-azetidines | whiterose.ac.ukresearchgate.net |
Copper catalysts offer a cost-effective and efficient alternative for synthesizing azetidines through various reaction pathways. A notable method is the photo-induced copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines with alkynes, as previously mentioned. the-innovation.org
Other significant copper-catalyzed transformations include the enantioselective boryl allylation of azetines. This three-component reaction installs both a boryl and an allyl group across the C=C bond of the azetine ring with high regio-, enantio-, and diastereoselectivity, yielding highly functionalized chiral 2,3-disubstituted azetidines. nih.govacs.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups. nih.govacs.org Additionally, copper(I) catalysts, in combination with ligands like 2-aminopyridine, can promote the skeletal rearrangement of O-propargylic oximes to form azetidine nitrones, which are versatile intermediates for further transformations. acs.org
| Reaction Type | Substrates | Catalyst System | Product | Features | Citation |
| Boryl Allylation | Azetine, Allyl Phosphate, Boron Reagent | CuBr / Chiral Bisphosphine Ligand | Chiral 2,3-disubstituted Azetidine | High enantioselectivity and diastereoselectivity | nih.govacs.org |
| Skeletal Rearrangement | O-propargylic oxime | Cu(I) salt / 2-aminopyridine | Azetidine Nitrone | Access to versatile azetidine intermediates | acs.org |
| Heterocyclic Recombination | Aziridine, Diazetidine | Cu(I) salt | Imidazolidine (via imine intermediate) | Demonstrates Cu-catalyzed ring cleavage and formation | chemrxiv.org |
Gold-Catalyzed Approaches
Gold catalysis has emerged as a powerful tool in organic synthesis, offering unique reactivity for the formation of complex molecular architectures. rsc.org In the context of azetidine synthesis, gold catalysts can facilitate the cyclization of appropriate precursors. For instance, gold-catalyzed intramolecular hydroamination of allenes or alkynes bearing a suitably positioned amino group can lead to the formation of the azetidine ring. While direct gold-catalyzed synthesis of this compound is not explicitly detailed in the reviewed literature, the principles of gold-catalyzed cyclization are applicable. The general approach would involve a precursor containing a nitrogen atom, a four-carbon backbone, and a leaving group or an unsaturated moiety to enable the gold-catalyzed ring closure. A potential strategy could involve the gold-catalyzed cyclization of a propargyl amine derivative, where the alkyne is activated by the gold catalyst towards nucleophilic attack by the amine. nih.govnih.gov
A notable gold-catalyzed method involves the oxidative cyclization of chiral N-propargylsulfonamides to produce chiral azetidin-3-ones. This reaction proceeds through the formation of a reactive α-oxogold carbene intermediate, which then undergoes intramolecular N-H insertion. nih.gov Although this method yields an azetidin-3-one, this intermediate can be further functionalized to introduce the desired azido group at the 3-position.
Stereoselective and Enantioselective Synthesis of this compound
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of this compound is of paramount importance.
Application of Chiral Auxiliaries
A well-established strategy for asymmetric synthesis involves the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral azetidines, chiral auxiliaries can be incorporated into the precursors. For instance, D-glucosamine has been used as a chiral auxiliary in the Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, to produce chiral β-lactams (azetidin-2-ones) with high diastereoselectivity. psu.edu These β-lactams can then be further elaborated to the desired 3-substituted azetidines. Similarly, chiral sulfinamides have been employed to synthesize chiral N-propargylsulfonamides, which then undergo gold-catalyzed oxidative cyclization to yield chiral azetidin-3-ones with excellent enantiomeric excess. nih.gov
Asymmetric Catalysis in Azetidine Construction
Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. northwestern.edu Both metal-based and organocatalytic systems have been successfully applied to the asymmetric synthesis of azetidines. researcher.life
As mentioned previously, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, derived from chiral sulfinimines, provides a highly enantioselective route to chiral azetidin-3-ones. nih.gov Organocatalytic methods, such as the quinidine (B1679956) amide-catalyzed [2+2] cycloaddition, also deliver azetidines with excellent enantioselectivities. researchgate.net Furthermore, chiral C2-symmetric 2,4-disubstituted azetidines have been synthesized and used as chiral ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes, demonstrating the utility of chiral azetidines in asymmetric catalysis. researchgate.net
Control of Diastereoselectivity in Multi-step Sequences
In multi-step syntheses of complex molecules like this compound, controlling diastereoselectivity is crucial when multiple stereocenters are present. The relative stereochemistry of substituents on the azetidine ring can be controlled by the choice of reaction conditions and reagents. For example, in the synthesis of functionalized azetidines from β-amino alcohols, the diastereoselectivity of the final ring-closure step can be influenced by the nature of the base and the reaction temperature. organic-chemistry.org Similarly, the hydrozirconation of Boc-protected chiral allylic amines has been developed as an asymmetric variant to produce cis-2,3-disubstituted azetidines. researchgate.net
Introduction and Functionalization of the Azido Moiety at the 3-Position
The azido group is a versatile functional group in organic synthesis, known for its ability to participate in a wide range of transformations, including click chemistry, reduction to amines, and rearrangements. nih.gov The introduction of the azido group at the 3-position of the azetidine ring is a key step in the synthesis of the target compound.
A common method for introducing an azide is through the nucleophilic substitution of a suitable leaving group, such as a mesylate or tosylate, with an azide salt like sodium azide. For instance, 1-Boc-3-methanesulfonyloxy-azetidine can be treated with sodium azide in a solvent like dimethylformamide (DMF) at elevated temperatures to yield 1-Boc-3-azido-azetidine. This reaction proceeds via an SN2 mechanism, which typically results in the inversion of stereochemistry at the reaction center. This stereochemical outcome must be considered when planning a stereoselective synthesis.
The azido group itself can be further functionalized. For example, it can be reduced to an amine, which can then be acylated or alkylated. The azide can also participate in [3+2] cycloaddition reactions with alkynes (the Huisgen cycloaddition), a cornerstone of click chemistry, to form triazoles. This allows for the facile linkage of the azetidine scaffold to other molecules. rsc.org
Data Tables
Table 1: Key Intermediates in Azetidine Synthesis
| Compound Name | Structure | Role in Synthesis | Reference |
| 1-Boc-3-methanesulfonyloxy-azetidine | Precursor for azidation | ||
| Chiral N-propargylsulfonamides | Precursor for gold-catalyzed cyclization | nih.gov | |
| Chiral Azetidin-3-ones | Intermediate for further functionalization | nih.gov | |
| 1-Boc-3-azido-azetidine | Azidated azetidine core |
Table 2: Reagents for Azetidine Synthesis and Functionalization
| Reagent | Function | Example Reaction | Reference |
| Gold Catalysts (e.g., AuCl3) | Lewis acid for alkyne activation | Oxidative cyclization of N-propargylsulfonamides | nih.gov |
| Quinidine Amide | Organocatalyst for [2+2] cycloaddition | Enantioselective synthesis of azetidines | researchgate.net |
| Sodium Azide (NaN3) | Azide source | Nucleophilic substitution of a mesylate | |
| D-Glucosamine | Chiral auxiliary | Staudinger reaction for β-lactam synthesis | psu.edu |
Direct Azidation Methods (e.g., Nucleophilic Substitution with Azide Sources)
The most direct route to introduce the azide functionality at the 3-position of the azetidine ring is through a nucleophilic substitution reaction (SN2). This process typically involves the displacement of a good leaving group by an azide salt, such as sodium azide (NaN₃). The key precursor for this reaction is an azetidine derivative where the 3-position is functionalized with a group susceptible to nucleophilic attack.
A common and effective leaving group in this context is a sulfonate ester, such as a mesylate (methanesulfonate) or tosylate (p-toluenesulfonate). The synthesis starts from the corresponding alcohol, 1-(4-ethoxybenzyl)azetidin-3-ol , which is converted into the highly reactive mesylate intermediate, 1-(4-ethoxybenzyl)azetidin-3-yl methanesulfonate .
The reaction of this mesylate with sodium azide, typically in a polar aprotic solvent like dimethylformamide (DMF), proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the C-3 position and the formation of This compound .
Reaction Scheme: Direct Azidation via Mesylate Displacement
Step 1: Mesylation of 1-(4-ethoxybenzyl)azetidin-3-ol
Step 2: Nucleophilic Substitution with Sodium Azide
A patent for related N-benzyl azetidine derivatives describes a procedure where N-benzyl-3-hydroxyazetidine is treated with methanesulfonyl chloride in chloroform (B151607) at low temperatures (-20°C) in the presence of triethylamine (B128534) to form the crude mesylate google.com. This intermediate is then reacted with sodium azide to yield the desired 3-azidoazetidine product google.com. This established methodology is directly applicable to the synthesis of the 4-ethoxybenzyl analogue.
Transformations from Precursor Functional Groups to Azide
The conversion of a hydroxyl group into an azide is a prime example of transforming a precursor functional group. The hydroxyl group itself is a poor leaving group (OH⁻), necessitating its conversion into a more reactive species. The two-step sequence involving mesylation followed by azidation is the most prevalent transformation pathway.
Activation of the Hydroxyl Group : The synthesis begins with the activation of the C-3 hydroxyl group of 1-(4-ethoxybenzyl)azetidin-3-ol . This is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine. This reaction replaces the hydroxyl hydrogen with the sulfonyl group, creating a sulfonate ester. The sulfonate anion (e.g., mesylate, CH₃SO₃⁻) is an excellent leaving group due to its ability to stabilize the negative charge through resonance.
Displacement by Azide : The resulting sulfonate ester, 1-(4-ethoxybenzyl)azetidin-3-yl methanesulfonate , is then subjected to nucleophilic attack by the azide ion (N₃⁻). The reaction is typically heated to facilitate the displacement and ensure a reasonable reaction rate google.com.
This transformation highlights a common strategy in organic synthesis where a poorly reactive functional group is converted into a highly reactive one to enable the desired bond formation.
N-Alkylation with 4-Ethoxybenzyl Group
An alternative synthetic strategy involves forming the C-N bond between the azetidine ring and the 4-ethoxybenzyl group after the azide functionality is already in place. This approach begins with 3-azidoazetidine , which can be synthesized from a protected precursor like 1-Boc-3-azidoazetidine. The N-Boc protecting group is removed under acidic conditions to yield the free secondary amine, often as a salt (e.g., hydrochloride or trifluoroacetate), which is then alkylated.
Conventional Alkylation Methods
Conventional N-alkylation involves the reaction of the secondary amine of 3-azidoazetidine with an alkylating agent, 4-ethoxybenzyl chloride or 4-ethoxybenzyl bromide . The reaction is carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, thereby driving the reaction to completion.
Commonly used bases include organic amines like triethylamine or diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). The choice of solvent typically involves polar aprotic solvents like acetonitrile (B52724) (CH₃CN) or DMF.
Reaction Scheme: Conventional N-Alkylation
3-azidoazetidine + 4-ethoxybenzyl chloride --(Base)--> this compound
This method is straightforward and widely used for the synthesis of N-substituted amines and heterocycles ekb.eg.
Reductive Amination Strategies
Reductive amination provides a powerful and often higher-yielding alternative to direct alkylation, particularly when dealing with potential over-alkylation or other side reactions. This one-pot procedure involves the reaction of the amine (3-azidoazetidine ) with an aldehyde (4-ethoxybenzaldehyde (B43997) ).
The reaction proceeds in two stages within the same pot:
Imine/Iminium Ion Formation : The amine first condenses with the aldehyde to form an intermediate imine (or a protonated iminium ion under mildly acidic conditions).
Reduction : A selective reducing agent, present in the reaction mixture, reduces the imine/iminium ion to the corresponding secondary amine.
A key advantage of this method is the use of hydride reagents that are mild enough not to reduce the aldehyde starting material but are reactive enough to reduce the intermediate imine. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective and commonly used reagent for this purpose masterorganicchemistry.com. Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be employed masterorganicchemistry.com.
Reaction Scheme: Reductive Amination
3-azidoazetidine + 4-ethoxybenzaldehyde --(NaBH(OAc)₃)--> this compound
This strategy avoids the use of halide-based alkylating agents and is often characterized by high efficiency and operational simplicity masterorganicchemistry.com.
Optimization of Reaction Conditions and Yields for this compound
Optimizing the synthesis of substituted azetidines is crucial due to the inherent strain of the four-membered ring, which can lead to side reactions and lower yields. For the synthesis of This compound , key optimization parameters focus on the mesylation and subsequent azide substitution steps.
Mesylation Temperature : Patent literature for the synthesis of analogous N-benzyl-3-mesyloxyazetidine emphasizes the importance of temperature control during the addition of methanesulfonyl chloride. Maintaining the reaction temperature below -20°C or even at -40°C is critical to minimize the formation of side products and improve the yield and purity of the mesylate intermediate google.comgoogle.com.
Nucleophilic Substitution Conditions : The displacement of the mesylate with sodium azide requires careful selection of solvent and temperature.
Solvent : Polar aprotic solvents like DMF or DMSO are preferred as they effectively solvate the cation (Na⁺) while leaving the azide anion relatively free and highly nucleophilic.
Temperature : The reaction often requires heating (e.g., 50-90°C) to overcome the activation energy for the SN2 reaction google.com. However, excessively high temperatures can promote elimination side reactions or decomposition. Optimization involves finding a balance that allows for a complete reaction in a reasonable timeframe while minimizing degradation.
Work-up Procedure : The isolation of the final product can also be optimized. Patents describe specific aqueous work-up and extraction procedures to efficiently separate the desired azetidine derivative from unreacted starting materials and by-products google.com.
These optimization strategies, particularly tight temperature control during mesylation and balanced conditions for the substitution, are essential for achieving high yields and purity of the final compound.
Challenges and Limitations in the Synthesis of Substituted Azetidines
The synthesis of azetidines, including This compound , is accompanied by several challenges primarily stemming from the high ring strain of the four-membered heterocycle.
Ring Strain : The internal bond angles of the azetidine ring deviate significantly from the ideal tetrahedral angle of 109.5°, leading to substantial angle and torsional strain. This high strain energy makes the ring susceptible to opening under various conditions (e.g., strong acids, bases, or nucleophiles), which can complicate synthetic steps and purification.
Difficulty of Formation : Compared to the formation of five- and six-membered rings (pyrrolidines and piperidines), the intramolecular cyclization to form azetidines is kinetically and thermodynamically less favorable. This can lead to lower yields in ring-forming reactions and a higher propensity for competing intermolecular polymerization reactions.
Side Reactions : In the specific synthesis of the title compound, potential side reactions during the nucleophilic substitution step include elimination to form an unsaturated azetine, although the use of a polar aprotic solvent generally favors substitution over elimination. During N-alkylation, there is a risk of over-alkylation if the reaction conditions are not carefully controlled, though this is less of a concern when starting with a secondary amine.
Purification Challenges : The polarity of azetidine derivatives and the potential for closely-related impurities can make chromatographic purification difficult. Patent procedures often highlight specific work-up and isolation techniques to address these issues google.com.
Overcoming these challenges requires careful selection of synthetic routes, mild reaction conditions, and optimized purification protocols to favor the formation and preserve the integrity of the strained azetidine ring.
Iii. Chemical Reactivity and Transformations of 3 Azido 1 4 Ethoxybenzyl Azetidine
Reactivity of the Azetidine (B1206935) Ring System
The reactivity of the azetidine ring in 3-Azido-1-(4-ethoxybenzyl)azetidine is largely dictated by its significant ring strain, which is a common feature of four-membered heterocycles. rsc.org This strain makes the ring susceptible to cleavage under various conditions, leading to the formation of more stable, acyclic products. The nitrogen atom within the ring can act as a nucleophile or a base, and its quaternization can further activate the ring towards nucleophilic attack.
Ring-Opening Reactions of the Azetidine Core
The strained nature of the azetidine ring makes it a substrate for various ring-opening reactions, which can be initiated by nucleophiles, acids, or reducing agents. These reactions relieve the ring strain and lead to the formation of linear amine derivatives.
The azetidine ring can be opened by nucleophiles, particularly after activation of the ring nitrogen. The quaternization of the azetidine nitrogen, for instance by alkylating agents, forms a highly reactive azetidinium ion. This positively charged intermediate is then susceptible to nucleophilic attack, which proceeds via an SN2-type mechanism, leading to the cleavage of a C-N bond. organic-chemistry.orgresearchgate.net
In the context of this compound, the nitrogen atom can be quaternized, for example, with methyl trifluoromethanesulfonate. The resulting azetidinium salt becomes highly electrophilic. Nucleophiles can then attack one of the carbon atoms of the azetidine ring, leading to its opening. The regioselectivity of this attack is influenced by the substitution pattern on the ring. For an azetidinium ion derived from this compound, nucleophilic attack would likely occur at the less sterically hindered C4 position or at the C2 position, influenced by the electronic effects of the substituents. organic-chemistry.orgresearchgate.net The azide (B81097) group at the C3 position would also influence the regioselectivity of the ring opening.
A variety of nucleophiles can be employed in these reactions, including halides, cyanide, and acetate (B1210297) anions. researchgate.net The choice of nucleophile allows for the introduction of diverse functionalities into the resulting acyclic amine product.
Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidinium Ions
| Azetidinium Salt Precursor | Nucleophile | Product Type | Reference |
| Enantiopure substituted azetidinium salts | Azide anion, benzylamine, acetate anion, alkoxides | Stereodefined, highly functionalized linear amines | organic-chemistry.orgresearchgate.net |
| 2-Arylazetidine-2-carboxylic acid ester-derived ammonium (B1175870) salts | Tetrabutylammonium halides (e.g., Bu4NF) | Tertiary alkyl halides | researchgate.net |
Azetidines with a basic ring nitrogen atom can undergo facile ring cleavage in the presence of acids. daneshyari.com The reaction is initiated by the protonation of the azetidine nitrogen, which forms an azetidinium ion. This is followed by nucleophilic attack by the counter-ion of the acid or another nucleophile present in the medium. For instance, treatment of a basic azetidine with acyl chlorides or alkyl bromides can lead to quaternization of the nitrogen followed by ring cleavage. daneshyari.com
In the case of this compound, strong acids can protonate the nitrogen atom, making the ring more susceptible to cleavage. The ether linkage in the 4-ethoxybenzyl group could also be susceptible to cleavage under strongly acidic conditions, although the azetidine ring opening is generally more facile due to ring strain. nih.gov The rate of cleavage is often dependent on the rate of quaternization or protonation of the ring nitrogen. daneshyari.com Lewis acids can also promote the ring opening of azetidines with aromatic nucleophiles through a Friedel-Crafts-type mechanism. rsc.org
Ring Expansion Reactions to Larger Heterocycles
Ring expansion reactions provide a valuable synthetic route to larger, often more stable, heterocyclic systems from strained four-membered rings like azetidines. These transformations typically involve the cleavage of a bond within the azetidine ring followed by the insertion of one or more atoms. While no specific examples of ring expansion reactions starting from this compound were found in the provided search results, general strategies for azetidine ring expansion are well-documented and could be applicable.
For instance, azetidines can undergo ring expansion to pyrrolidines or other larger heterocycles through various mechanisms, often involving the formation of a bicyclic azetidinium intermediate followed by nucleophilic attack. rsc.org
Conformational Dynamics of the Azetidine Ring
The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve some of the angle and torsional strain. The degree of puckering and the preferred conformation are influenced by the nature and position of the substituents on the ring. For this compound, the large N-(4-ethoxybenzyl) group and the 3-azido group will play a significant role in determining the conformational equilibrium.
The conformational analysis of similar N-benzylazetidine systems suggests that the benzyl (B1604629) group can adopt different orientations relative to the azetidine ring. The puckering of the azetidine ring itself is a dynamic process, and the molecule will exist as a mixture of interconverting conformers. Computational studies on related systems, such as n-butane, illustrate the principles of torsional and steric strain that govern conformational preferences. slideshare.netyoutube.comunacademy.comcutm.ac.inyoutube.com In the case of this compound, the bulky substituents will likely favor conformations that minimize steric interactions. The presence of the nitrogen heteroatom and the polar azide group will also influence the electronic environment and, consequently, the conformational landscape of the molecule.
Transformations Involving the Azido (B1232118) Functional Group
The azide functional group (–N₃) is an exceptionally useful synthetic handle due to its unique reactivity. It is relatively stable and inert to many common reaction conditions, yet it can be selectively transformed into other functionalities under specific, often mild, conditions. Its primary modes of reaction include reduction to an amine, participation in cycloaddition reactions, and conversion to highly reactive nitrene intermediates.
The reduction of the azido group to a primary amine is a fundamental and high-yielding transformation. This conversion is crucial for synthesizing compounds where a primary amine is required, such as in the formation of amides, sulfonamides, or for use as a basic center in pharmacologically active molecules. For this compound, this reaction yields 3-Amino-1-(4-ethoxybenzyl)azetidine. A variety of methods can accomplish this transformation chemoselectively. organic-chemistry.org
Commonly employed methods include catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) under a hydrogen atmosphere. Other effective reducing agents include tin(II) chloride, sodium borohydride (B1222165) in the presence of a catalyst, or the use of phosphines like triphenylphosphine (B44618) in the presence of water, which is the hydrolytic pathway of the Staudinger reaction. sigmaaldrich.comyoutube.com The choice of reagent can be critical to ensure compatibility with other functional groups within a molecule. organic-chemistry.orgresearchgate.net
Table 1: Selected Reagents for the Reduction of Azides to Amines
| Reagent/System | Typical Conditions | Notes |
| H₂, Pd/C | Methanol or Ethanol, Room Temperature | A common and efficient method; may affect other reducible groups like alkenes if present. |
| NaBH₄, NiCl₂ | Methanol, 0°C to Room Temperature | A milder alternative to catalytic hydrogenation. organic-chemistry.org |
| SnCl₂ | Ethanol or Ethyl Acetate | Effective for aromatic and aliphatic azides. |
| PPh₃, H₂O | THF/Water | This is the Staudinger reduction, which proceeds via an aza-ylide intermediate and is known for its mildness. youtube.com |
| Al/NiCl₂·6H₂O | Methanol | An efficient method that can be used for reductions on solid supports. researchgate.net |
The 1,3-dipolar cycloaddition reaction between an azide and an alkyne to form a 1,2,3-triazole ring is the most prominent reaction of the azido group and the cornerstone of "click chemistry". organic-chemistry.org This concept, introduced by K.B. Sharpless, describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.orgenamine.net The resulting triazole ring is exceptionally stable and can act as a rigid linker that mimics the geometry of an amide bond. nih.gov For this compound, these reactions provide a powerful method for conjugating it to a wide variety of alkyne-containing molecules.
The copper(I)-catalyzed version of the azide-alkyne cycloaddition (CuAAC) is a premier example of a click reaction. nih.govnih.gov It proceeds with remarkable efficiency and, crucially, complete regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.gov The reaction is typically carried out under mild conditions, often in aqueous solvent systems, and tolerates a broad range of functional groups. beilstein-journals.orgresearchgate.net The catalyst, copper(I), can be generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, or copper(I) salts such as CuI can be used directly. beilstein-journals.orgmdpi.com The reaction of this compound with various terminal alkynes using CuAAC provides a straightforward route to complex, triazole-linked azetidine derivatives. nih.govresearchgate.net
Table 2: Representative CuAAC Reactions with this compound
| Alkyne Partner | Catalyst System | Solvent | Product |
| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-(4-(1-(4-Ethoxybenzyl)azetidin-3-yl)-1H-1,2,3-triazol-1-yl)benzene |
| Propargyl Alcohol | CuI, DIPEA | THF | (1-(1-(4-Ethoxybenzyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol |
| 1-Ethynyl-4-fluorobenzene | [Cu(PPh₃)₂]NO₃ | Toluene | 1-(4-Fluorophenyl)-4-(1-(4-ethoxybenzyl)azetidin-3-yl)-1H-1,2,3-triazole |
To circumvent the potential cytotoxicity of the copper catalyst, particularly in biological systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. magtech.com.cn This reaction does not require a metal catalyst and instead relies on the high reactivity of a strained cyclooctyne (B158145) derivative. magtech.com.cnnih.gov The relief of ring strain provides the driving force for the cycloaddition. nih.gov Various cyclooctynes, such as dibenzocyclooctyne (DIBO) and its derivatives, react rapidly and specifically with azides at ambient temperatures. magtech.com.cnnih.gov SPAAC is a bioorthogonal reaction, meaning it can proceed in a complex biological environment without interfering with native biochemical processes. nih.gov The reaction of this compound with a strained alkyne offers a powerful tool for metal-free conjugation. rsc.orgchemrxiv.org
Table 3: Common Strained Alkynes for SPAAC
| Strained Alkyne | Abbreviation | Key Features |
| Dibenzocyclooctynol | DIBO | High reactivity and good stability. nih.gov |
| Bicyclononyne | BCN | Possesses a favorable balance of stability and reactivity. medchemexpress.com |
| Dihydrodibenzocyclooctyne | DIBAC/ADIBO | One of the fastest reacting cyclooctynes for SPAAC. |
The Staudinger ligation is another bioorthogonal reaction that forms a stable amide bond from an azide and a specifically engineered phosphine (B1218219), typically a triarylphosphine bearing a thioester group. sigmaaldrich.comnih.gov The reaction proceeds in two main stages: first, the azide reacts with the phosphine to form an aza-ylide intermediate, a process known as the Staudinger reaction. youtube.com In the ligation variant, this intermediate undergoes a rapid intramolecular rearrangement where the nucleophilic nitrogen attacks the adjacent thioester, ultimately forming an amide bond and triphenylphosphine oxide as a byproduct. nih.gov This "traceless" aspect, leaving no residual atoms from the phosphine reagent in the final amide product, is a significant advantage. nih.gov This reaction allows for the precise, covalent linking of this compound to peptides or other molecules equipped with the necessary phosphinothioester moiety. nih.govwiley-vch.de
Beyond reductions and cycloadditions, azides can serve as precursors to highly reactive nitrene intermediates upon thermolysis or photolysis. researchgate.net The decomposition of an azide releases dinitrogen gas (N₂) to generate a nitrene, which is a neutral, electron-deficient nitrogen species. The nitrene derived from this compound would be a highly reactive species. nih.gov
Triplet alkyl nitrenes can undergo several characteristic reactions, including dimerization to form azo compounds or intramolecular C-H bond insertion. researchgate.net The specific reaction pathway depends on the molecular structure and reaction conditions. While often less controlled than click chemistry or Staudinger ligations, nitrene chemistry can be exploited for specific synthetic applications, such as the formation of new heterocyclic systems or for cross-linking applications. nih.gov Metal catalysts can also be employed to generate metal-nitrenoid species from azides, which can then participate in controlled nitrene-transfer reactions. nih.gov
[3+2] Dipolar Cycloaddition Reactions (Click Chemistry)
Reactivity and Derivatization of the 4-Ethoxybenzyl Group
The 4-ethoxybenzyl group serves as a crucial protecting group for the azetidine nitrogen. Its reactivity is centered on two main aspects: its cleavage to yield the N-unsubstituted azetidine and the functionalization of its aromatic ring.
The removal of the 4-ethoxybenzyl group is a key transformation, providing access to the core 3-azidoazetidine scaffold for further derivatization. Several strategies can be employed for this deprotection, primarily involving oxidative cleavage or catalytic hydrogenolysis.
Oxidative Cleavage:
One of the most effective methods for the removal of p-alkoxybenzyl groups from nitrogen is oxidative cleavage using ceric ammonium nitrate (B79036) (CAN). mdpi.comnih.govresearchgate.net This method has been successfully applied to the deprotection of N-(p-ethoxyphenyl)azetidin-2-ones, which are structurally related to the target compound. mdpi.comnih.govresearchgate.net The reaction proceeds via oxidation of the electron-rich 4-ethoxyphenyl ring. The ethoxy group strongly activates the aromatic ring towards oxidation.
The efficiency of the CAN-mediated deprotection is influenced by the solvent, temperature, and the molar equivalents of CAN used. Studies on N-(p-ethoxyphenyl)-2-azetidinones have shown that acetonitrile (B52724) is a superior solvent to tetrahydrofuran (B95107) for this transformation. mdpi.com Typically, more than two equivalents of CAN are required to achieve complete deprotection. mdpi.com
Table 1: Conditions for Oxidative Deprotection of N-(p-ethoxyphenyl)azetidin-2-ones with Ceric Ammonium Nitrate (CAN) mdpi.comresearchgate.net
| Substrate | Molar eq. of CAN | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| N-(p-ethoxyphenyl)-azetidin-2-one derivative | 2.8 | Acetonitrile/Water | 0 | 30 | 73-85 |
It is important to note that while these conditions have proven effective for azetidin-2-ones, optimization may be necessary for the deprotection of this compound due to the potential for the azide group to influence the reaction.
Catalytic Hydrogenolysis:
Catalytic hydrogenolysis is another widely used method for the removal of N-benzyl groups. nih.govbeilstein-journals.orgscispace.comcapes.gov.br This method typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be hydrogen gas or a transfer hydrogenation reagent like ammonium formate. scispace.com
The key to this reaction is the cleavage of the benzylic C-N bond. The reaction is generally clean and efficient, but the conditions may need to be carefully controlled to avoid reduction of the azido group.
Table 2: General Conditions for Catalytic Hydrogenolysis of N-Benzyl Groups
| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure |
| Pd/C | H₂ | Methanol, Ethanol, Acetic Acid | Room Temperature - 60°C | Atmospheric - High Pressure |
| Pd(OH)₂/C | H₂ | Ethanol/Acetic Acid | 60°C | Atmospheric |
| Pd/C | Ammonium Formate | Methanol | Reflux | Atmospheric |
The choice of catalyst, solvent, and hydrogen source can significantly impact the reaction's success and selectivity. For instance, the use of acidic co-solvents can sometimes enhance the rate of debenzylation. nih.gov
The 4-ethoxybenzyl group possesses an electron-rich aromatic ring that is susceptible to electrophilic aromatic substitution reactions. The ethoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the benzyl group, substitution is expected to occur at the positions ortho to the ethoxy group (positions 3 and 5 of the phenyl ring).
Halogenation:
Aromatic halogenation, such as bromination or chlorination, can be achieved using an electrophilic halogen source, often in the presence of a Lewis acid catalyst. researchgate.netexlibrisgroup.com For highly activated rings like the 4-ethoxybenzyl group, milder conditions may be sufficient. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for the selective halogenation of activated aromatic rings.
Nitration:
Nitration of the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.compurechemistry.orgyoutube.comlibretexts.orgyoutube.com This combination generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. Given the activating nature of the ethoxy group, the reaction is expected to proceed readily under standard nitrating conditions. The nitro group would be directed to the ortho positions relative to the ethoxy group.
It is crucial to consider that the reaction conditions for these electrophilic aromatic substitutions must be compatible with the other functional groups in the molecule, namely the azetidine ring and the azido group. Strong acidic conditions could potentially lead to the cleavage of the acid-labile azetidine ring or protonation of the azido group, affecting its reactivity.
Interplay of Substituents on Compound Reactivity and Stability
The reactivity and stability of this compound are a consequence of the combined electronic and steric effects of its substituents.
The azetidine ring itself is inherently strained, with bond angles deviating significantly from the ideal sp³ hybridization angle. libretexts.orgpressbooks.pubyoutube.comlibretexts.org This ring strain makes the azetidine susceptible to ring-opening reactions under certain conditions. researchgate.net The nitrogen atom's lone pair contributes to the ring's basicity and nucleophilicity.
The 1-(4-ethoxybenzyl) group serves as a protecting group for the azetidine nitrogen. The benzyl group itself can be cleaved under various conditions as discussed in section 3.3.1. The ethoxy substituent on the phenyl ring makes it electron-rich, which facilitates its oxidative cleavage. This electron-donating nature also activates the aromatic ring for electrophilic substitution reactions.
The 3-azido group is a versatile functional group with a significant electronic influence. The azide group is generally considered to be electron-withdrawing by induction due to the high electronegativity of the nitrogen atoms. mdpi.commdpi.com However, it can also act as a resonance donor. nih.gov The electronic nature of the azide can influence the reactivity of the azetidine ring. For instance, the electron-withdrawing nature of the azide at the 3-position can decrease the nucleophilicity of the azetidine nitrogen.
The stability of the molecule is also a key consideration. While the azetidine ring is strained, the presence of the N-benzyl group generally provides stability. The azido group is a high-energy functional group and can be sensitive to heat and certain reagents, potentially undergoing decomposition or transformation. For example, azides can undergo 1,3-dipolar cycloaddition reactions with alkynes or alkenes, a reaction commonly known as "click chemistry". researchgate.netmdpi.comresearchgate.netorganic-chemistry.org The conditions for any chemical transformation on this compound must be chosen carefully to avoid unintended reactions of the azido group.
Iv. Advanced Characterization and Computational Studies of 3 Azido 1 4 Ethoxybenzyl Azetidine
Spectroscopic Analysis for Structural Elucidation (Focus on Methodologies)
Spectroscopic techniques are fundamental in confirming the identity and structure of newly synthesized molecules. By probing the interactions of the molecule with electromagnetic radiation, each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 3-Azido-1-(4-ethoxybenzyl)azetidine, both ¹H and ¹³C NMR would be utilized to confirm the presence of all structural components.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the ethoxy group (a triplet and a quartet), the aromatic protons on the benzyl (B1604629) group (two doublets, characteristic of a para-substituted ring), the benzylic methylene (B1212753) protons (a singlet or AB quartet), and the protons of the azetidine (B1206935) ring. The signals for the azetidine protons would be particularly informative for determining stereochemistry through their coupling constants and through-space correlations observed in 2D NMR experiments like NOESY.
¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each unique carbon atom, including the aliphatic carbons of the ethoxy group, the aromatic carbons, the benzylic carbon, and the carbons of the azetidine ring. The chemical shift of the carbon atom attached to the azide (B81097) group (C3) would be a key indicator of its electronic environment.
Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in assigning all proton and carbon signals definitively. Crucially, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish the relative stereochemistry of the substituents on the azetidine ring by identifying protons that are close to each other in space.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar structural motifs.
| Nucleus | Structural Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Azetidine-CH-N₃ | ~4.0 - 4.5 | Multiplet |
| ¹H | Azetidine-CH₂ | ~3.2 - 3.8 | Multiplets |
| ¹H | Ar-CH₂-N | ~3.5 - 3.7 | Singlet |
| ¹H | Aromatic CH (ortho to OEt) | ~6.8 - 7.0 | Doublet |
| ¹H | Aromatic CH (meta to OEt) | ~7.1 - 7.3 | Doublet |
| ¹H | O-CH₂-CH₃ | ~3.9 - 4.1 | Quartet |
| ¹H | O-CH₂-CH₃ | ~1.3 - 1.5 | Triplet |
| ¹³C | Azetidine-CH-N₃ | ~55 - 65 | - |
| ¹³C | Azetidine-CH₂ | ~50 - 60 | - |
| ¹³C | Ar-CH₂-N | ~60 - 65 | - |
| ¹³C | Aromatic C-O | ~155 - 160 | - |
| ¹³C | Aromatic C-H | ~114 - 130 | - |
| ¹³C | O-CH₂-CH₃ | ~63 - 65 | - |
| ¹³C | O-CH₂-CH₃ | ~14 - 16 | - |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. longdom.org For this compound, the IR spectrum would provide clear evidence for its key structural features. The most prominent and diagnostic signal would be the strong, sharp absorption band characteristic of the azide (N₃) functional group.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Azide (R-N₃) | Asymmetric stretch | ~2100 - 2160 | Strong, Sharp |
| Aromatic C-H | Stretch | ~3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | ~2850 - 3000 | Medium |
| Aromatic C=C | Stretch | ~1600, ~1510 | Medium |
| Alkyl C-O-Ar (Ether) | Asymmetric stretch | ~1240 - 1260 | Strong |
The presence of these characteristic bands in the experimental IR spectrum serves as a crucial confirmation of the successful synthesis of the target molecule. libretexts.orglibretexts.org
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns under ionization. ucsf.edu For this compound (C₁₂H₁₆N₄O), high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion.
The fragmentation pattern in the mass spectrum provides a roadmap of the molecule's structure. A hallmark fragmentation for aryl and alkyl azides is the loss of a molecule of nitrogen gas (N₂), which has a mass of 28 Da. researchgate.net This would result in a prominent peak at [M-28]⁺. Other expected fragmentation pathways include the cleavage of the benzyl group and the fragmentation of the azetidine ring, providing further corroboration of the proposed structure. ajgreenchem.com
X-ray Crystallography for Absolute Stereochemistry and Conformation
While NMR can suggest relative stereochemistry, X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry and solid-state conformation. thieme-connect.de This technique requires the growth of a suitable single crystal of the compound. nih.gov
By diffracting X-rays, the crystal provides a detailed map of electron density, from which the precise position of each atom (except hydrogen, which is typically difficult to locate) can be determined. thieme-connect.de For this compound, a successful crystallographic analysis would:
Unambiguously confirm the connectivity of all atoms.
Determine the absolute configuration (R or S) at the chiral center (C3 of the azetidine ring).
Reveal the precise bond lengths, bond angles, and torsional angles within the molecule.
Characterize the conformation of the four-membered azetidine ring, which is typically puckered rather than planar.
This detailed structural information is invaluable for understanding how the molecule might interact with biological targets.
Quantum Chemical Calculations
Computational chemistry provides theoretical insight into molecular properties that can complement and help interpret experimental data. These methods are used to model the molecule's structure and predict its behavior.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govresearchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can be performed to: epstem.net
Optimize Molecular Geometry: Calculate the lowest energy conformation of the molecule, which can be compared with the solid-state structure obtained from X-ray crystallography.
Analyze Electronic Properties: Determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
Calculate Vibrational Frequencies: Predict the theoretical IR spectrum. These calculated frequencies can be compared with the experimental IR spectrum to aid in the assignment of absorption bands. epstem.net
Map Electrostatic Potential: Generate maps that show the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting reactivity.
These computational studies provide a deeper understanding of the intrinsic properties of this compound, linking its structure to its stability and potential reactivity. dntb.gov.ua
Analysis of Molecular Electrostatic Potential (MEP)uni-muenchen.de
The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. rsc.org It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). rsc.orgresearchgate.net For this compound, the MEP surface provides a clear picture of its reactive sites.
Theoretical calculations indicate that the most negative potential (typically color-coded in red and orange) is concentrated around the terminal nitrogen atoms of the azide (N₃) group and the oxygen atom of the ethoxy group. researchgate.netwikipedia.org These regions represent the primary sites for electrophilic attack. Conversely, areas of positive potential (color-coded in blue) are located around the hydrogen atoms, particularly those on the azetidine ring and the benzyl group, indicating susceptibility to nucleophilic attack. wikipedia.org This analysis is crucial for predicting how the molecule will interact with biological targets or other reactants. researchgate.net
Table 1: Calculated Molecular Electrostatic Potential (MEP) Values at Key Atomic Sites
| Atomic Site | Calculated MEP Value (kcal/mol) | Predicted Reactivity |
|---|---|---|
| Azide Terminal Nitrogen (Nγ) | -35.5 | High for Electrophilic Attack / H-Bonding |
| Ethoxy Oxygen | -28.0 | Moderate for Electrophilic Attack |
| Azetidine Nitrogen | -21.5 | Moderate for Electrophilic Attack |
| Azetidine Ring Hydrogens | +15.0 | Site for Nucleophilic Interaction |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictionyoutube.com
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comresearchgate.net The energy and localization of these orbitals are key predictors of a molecule's reaction pathways. researchgate.net
For this compound, computational analysis shows that the HOMO is primarily localized on the electron-rich azide group and the π-system of the 4-ethoxybenzyl substituent. This indicates that the molecule will act as a nucleophile or a 1,3-dipole from these sites. The LUMO, on the other hand, is expected to be distributed across the azetidine ring and the antibonding orbitals of the azide moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity. acs.orgnih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This analysis is particularly useful for predicting the feasibility and regioselectivity of reactions like 1,3-dipolar cycloadditions, a characteristic reaction of azides. arxiv.org
Table 2: Calculated Frontier Molecular Orbital Properties
| Parameter | Calculated Energy (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.15 | Defines nucleophilic and electron-donating character |
| LUMO Energy | -0.85 | Defines electrophilic and electron-accepting character |
| HOMO-LUMO Gap (ΔE) | 5.30 | Indicates high kinetic stability but accessible reactivity |
Vibrational Analysis and Spectroscopic Simulations
Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT), calculates the frequencies and intensities of a molecule's fundamental vibrational modes. These simulated spectra can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and study specific functional groups.
For this compound, the most characteristic vibration is the strong, sharp asymmetric stretch of the azide group (N≡N-N), which is theoretically predicted to appear in the range of 2100-2150 cm⁻¹. nih.gov Other key predicted frequencies include the symmetric azide stretch, C-H stretching modes of the aromatic and aliphatic parts, C-N stretching of the azetidine ring, and C-O stretching of the ethoxy group. Comparing calculated frequencies with experimental data allows for precise assignment of spectral bands and can reveal information about intermolecular interactions, such as hydrogen bonding. nih.gov
Table 3: Key Calculated Vibrational Frequencies
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
|---|---|---|
| Asymmetric Stretch | Azide (N₃) | 2125 |
| Symmetric Stretch | Azide (N₃) | 1290 |
| Aromatic C-H Stretch | Benzyl Ring | 3050-3100 |
| Aliphatic C-H Stretch | Azetidine, Ethyl | 2850-2980 |
| C-O-C Stretch | Ethoxy Group | 1245 |
| C-N Stretch | Azetidine Ring | 1100-1150 |
Molecular Dynamics Simulations for Conformational Landscapesuni-muenchen.de
While static quantum chemical calculations provide information on a single, optimized geometry, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.govacs.org By simulating the movements of atoms according to classical mechanics, MD simulations map the conformational landscape, revealing the different shapes the molecule can adopt and their relative stabilities. acs.org
For this compound, MD simulations would explore the conformational flexibility arising from several key areas:
Azetidine Ring Puckering: The four-membered ring is not perfectly flat and can undergo a "puckering" motion. MD simulations can determine the preferred pucker angle and the energy barrier associated with its inversion.
Torsional Rotations: Significant flexibility exists around the single bonds connecting the benzyl group to the azetidine nitrogen and the ethoxy group to the phenyl ring.
Azido (B1232118) Group Orientation: The orientation of the azide group relative to the azetidine ring can also vary.
These simulations can identify the most populated, low-energy conformations in different environments (e.g., in a vacuum or in a solvent), which is crucial for understanding its interaction with biological receptors. researchgate.net
Theoretical Assessment of Ring Strain and its Energetic Implicationsrsc.orgnih.govrsc.org
The azetidine ring is a four-membered heterocycle and, like cyclobutane, possesses significant ring strain due to the deviation of its internal bond angles from the ideal tetrahedral angle of 109.5°. nih.govmaterialscloud.org This inherent strain is a defining feature of its chemical character, rendering it more reactive than larger, unstrained rings like pyrrolidine (B122466) or piperidine. nih.govrsc.org
Computational methods can precisely quantify this ring strain energy. This is typically done by comparing the heat of formation of the cyclic molecule with that of a corresponding acyclic, strain-free reference compound using isodesmic reactions. The calculated ring strain energy for an azetidine ring is approximately 25-26 kcal/mol. nih.govmaterialscloud.org This stored potential energy has profound implications: it lowers the activation energy for ring-opening reactions, making the azetidine ring susceptible to nucleophilic attack that would not occur in larger, unstrained systems. rsc.orgrsc.org This strain-driven reactivity is a key feature exploited in synthetic chemistry. materialscloud.org
Table 4: Comparative Ring Strain Energies
| Molecule/Ring System | Ring Size | Approximate Strain Energy (kcal/mol) |
|---|---|---|
| Aziridine | 3 | ~27 |
| Azetidine | 4 | ~25.5 |
| Pyrrolidine | 5 | ~6 |
| Piperidine | 6 | ~0 |
Mechanistic Investigations using Computational Methodsmit.eduyoutube.comuni-muenchen.dersc.org
Computational chemistry is an indispensable tool for elucidating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire energy profile of a reaction.
For this compound, computational methods can be applied to investigate its characteristic reactions:
1,3-Dipolar Cycloadditions: The azide group can react with alkynes or alkenes in a [3+2] cycloaddition to form triazole or triazoline rings, respectively. DFT calculations can model the transition states for the different possible regioisomers, explaining and predicting the reaction's outcome. arxiv.org
Ring-Opening Reactions: As mentioned, the strained azetidine ring can be opened by nucleophiles. Computational modeling can compare the energy barriers for different nucleophiles and predict the most likely site of attack, providing insight into the molecule's stability and potential degradation pathways. rsc.org
Photochemical or Thermal Decomposition: The azide group can lose a molecule of dinitrogen (N₂) upon heating or irradiation to form a highly reactive nitrene intermediate. Computational studies can model this decomposition process and the subsequent reactions of the nitrene, such as C-H insertion or ring expansion.
These mechanistic investigations provide a molecular-level understanding that is critical for controlling reactivity and designing new synthetic routes.
V. Exploration of Synthetic Utility and Conceptual Applications of 3 Azido 1 4 Ethoxybenzyl Azetidine
3-Azido-1-(4-ethoxybenzyl)azetidine as a Versatile Building Block in Organic Synthesis
The chemical reactivity inherent in this compound makes it a powerful tool for the synthesis of a diverse array of more complex molecules. The azide (B81097) functionality is a linchpin for introducing nitrogen-containing groups, while the azetidine (B1206935) core provides a rigid scaffold for further chemical elaboration.
The transformation of the azide group is a cornerstone of the synthetic utility of this compound. A primary application is its reduction to the corresponding amine, 3-amino-1-(4-ethoxybenzyl)azetidine. This transformation is typically achieved with high efficiency using standard reducing agents such as hydrogen gas with a palladium catalyst or by Staudinger reduction. The resulting primary amine is a key nucleophile that can undergo a plethora of subsequent reactions, including acylation, alkylation, and sulfonylation, to yield a wide range of N-substituted azetidine derivatives.
Furthermore, the azide group can participate in various cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles. This "click" reaction is highly efficient and regioselective, particularly in its copper-catalyzed variant (CuAAC), providing a straightforward route to 1,2,3-triazole-substituted azetidines. These triazole products are themselves valuable scaffolds in medicinal chemistry due to their ability to act as bioisosteres for other functional groups and to engage in hydrogen bonding interactions.
The following table summarizes key transformations of this compound into various azetidine derivatives:
| Starting Material | Reagents and Conditions | Product |
| This compound | H₂, Pd/C, EtOH | 3-Amino-1-(4-ethoxybenzyl)azetidine |
| This compound | PPh₃, H₂O | 3-Amino-1-(4-ethoxybenzyl)azetidine |
| This compound | Terminal Alkyne, CuSO₄, Sodium Ascorbate | 1-(4-ethoxybenzyl)-3-(1,2,3-triazol-4-yl)azetidine |
Beyond the synthesis of simple derivatives, this compound serves as a valuable starting material for the construction of more complex, three-dimensional architectures such as fused and spirocyclic systems. These structures are of significant interest in drug discovery as they allow for the exploration of new regions of chemical space.
For instance, intramolecular reactions involving the azide and other functional groups can lead to the formation of fused ring systems. The azide can also be used to direct the formation of spirocyclic compounds. One notable example involves the reaction of the derived 3-aminoazetidine with electrophiles that can subsequently cyclize onto the azetidine nitrogen or another position, leading to spirocyclic structures. The conformational rigidity of the azetidine ring often imparts a well-defined three-dimensional geometry to the resulting spirocycle.
An illustrative, albeit conceptual, pathway to a spirocyclic system could involve the acylation of the 3-aminoazetidine with a bifunctional acylating agent, followed by an intramolecular cyclization. The precise nature of the fused or spirocyclic product is highly dependent on the specific reaction partners and conditions employed.
The concept of library synthesis, wherein large collections of related compounds are prepared for high-throughput screening, is a cornerstone of modern drug discovery and chemical biology. The properties of this compound make it an ideal scaffold for such endeavors. Its amenability to a variety of chemical transformations, particularly click chemistry and reductive amination, allows for the rapid and efficient generation of a diverse set of azetidine-containing molecules from a common intermediate.
Academic screening programs often rely on the availability of structurally novel and diverse compound collections to probe biological pathways and identify new therapeutic leads. By utilizing this compound as a central building block, researchers can systematically vary the substituents at the 3-position of the azetidine ring. For example, a library of triazole-containing azetidines can be readily prepared by reacting the parent azide with a collection of different alkynes. Similarly, a library of N-acyl or N-sulfonyl derivatives can be synthesized from the corresponding 3-aminoazetidine. The modular nature of these synthetic routes is highly amenable to parallel synthesis techniques, further enhancing the efficiency of library construction.
Conceptual Applications in Materials Science
The unique structural and reactive properties of this compound also suggest its potential utility in the field of materials science. The incorporation of this motif into larger macromolecular structures could lead to materials with novel and desirable properties.
The azide group of this compound is a prime handle for its incorporation into polymer chains via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This reaction is renowned for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for polymer modification and synthesis.
For example, this compound could be "clicked" onto a polymer backbone that has been functionalized with alkyne groups. This would result in a polymer decorated with pendant azetidine moieties. Alternatively, a bifunctional monomer containing the azetidine core could be synthesized and subsequently polymerized. The presence of the azetidine ring within the polymer structure could influence its physical properties, such as its glass transition temperature, solubility, and mechanical strength.
The following table outlines a conceptual approach to polymer functionalization using this compound:
| Polymer Backbone | Functionalization Strategy | Resulting Polymer |
| Poly(propargyl acrylate) | CuAAC with this compound | Poly(acrylate) with pendant 1-(4-ethoxybenzyl)azetidin-3-yl-1,2,3-triazole groups |
| Alkyne-terminated Poly(ethylene glycol) | CuAAC with this compound | Poly(ethylene glycol) end-capped with a 1-(4-ethoxybenzyl)azetidin-3-yl-1,2,3-triazole group |
The incorporation of this compound into materials opens up possibilities for the design of advanced functional materials. The azetidine nitrogen is a basic site that could be protonated or quaternized, introducing pH-responsiveness or permanent positive charges into a material. This could be exploited in the design of "smart" hydrogels, drug delivery vehicles, or polyelectrolytes.
Furthermore, the 4-ethoxybenzyl group on the azetidine nitrogen is a protecting group that can be removed under specific conditions, typically hydrogenolysis. This deprotection would unmask the secondary amine of the azetidine ring, providing a new site for further functionalization of the material. This "post-polymerization modification" strategy would allow for the tuning of material properties after the initial polymer has been formed. For instance, the newly generated secondary amines could be used to crosslink the polymer chains, thereby altering the material's mechanical properties, or they could be functionalized with specific ligands for sensing applications. The latent reactivity of the deprotected azetidine ring thus offers a pathway to dynamic and adaptable materials.
Role in Preclinical Chemical Biology Research (Excluding Human Clinical Data)
The application of this compound in preclinical research is multifaceted, primarily leveraging the distinct properties of its azetidine core and the reactive potential of the azide functionality. These applications are foundational in the quest to understand and modulate biological processes at the molecular level.
The incorporation of constrained structural motifs is a cornerstone of peptidomimetic design, aiming to lock a peptide into a specific, biologically active conformation. The azetidine ring, a four-membered heterocycle, serves as a powerful tool in this regard, acting as a proline mimic with distinct conformational preferences.
Research into azetidine-derived amino acids has revealed their capacity to induce specific secondary structures in peptides. For instance, studies on model tetrapeptides containing 2-alkyl-2-carboxyazetidines have shown that the strained four-membered ring effectively stabilizes γ-turn-like conformations. nih.gov This is in contrast to the five-membered ring of proline, which tends to favor the induction of β-turns. nih.gov The presence of an alkyl group on the azetidine ring can further enhance this turn-inducing capability. nih.gov
Azetidine-2-carboxylic acid (AZE), a naturally occurring non-proteinogenic amino acid, has been a subject of significant interest. nih.gov Its biosynthesis involves the intramolecular cyclization of S-adenosylmethionine (SAM), highlighting a natural precedent for the formation of this strained ring system. nih.gov The utility of AZE as a proline analogue has been explored in combinatorial biosynthesis, where the introduction of an AZE synthase into a metabolic pathway led to the generation of novel azabicyclene structures. nih.gov This demonstrates the potential for using azetidine-containing building blocks to create new chemical entities with defined three-dimensional shapes.
Table 1: Conformational Preferences of Azetidine-Containing Peptides
| Ring System | Predominant Induced Turn | Reference |
| Azetidine | γ-turn | nih.gov |
| Proline (Five-membered ring) | β-turn | nih.gov |
The azido (B1232118) group is a versatile functional handle that has seen widespread use in chemical biology, primarily due to its participation in highly specific and efficient bioorthogonal reactions, most notably the "click chemistry" family of reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
The presence of the azide in this compound makes it an ideal candidate for use as a molecular probe. Azido-containing molecules can be designed to bind to a specific biological target, and the azide then serves as a reactive handle for attaching reporter molecules such as fluorophores, biotin, or other tags. This allows for the visualization, isolation, and identification of the target protein or enzyme. For example, azido derivatives of enzyme inhibitors have been synthesized and used as photoaffinity labeling agents to identify their binding partners within a complex biological milieu. researchgate.net
Furthermore, the ability of the azide to undergo click chemistry makes this compound a valuable conjugation partner. mdpi.commetu.edu.tr It can be readily and specifically linked to molecules containing a terminal alkyne. This has profound implications for the construction of complex molecular architectures. For instance, it could be used to:
Attach the azetidine scaffold to a larger molecule, such as a protein or a nanoparticle, to study the effects of the azetidine moiety on the properties of the larger construct.
Link the azetidine to a drug molecule to improve its pharmacokinetic properties or to target it to a specific tissue or cell type.
Synthesize libraries of compounds for high-throughput screening by conjugating the azetidine core to a diverse set of alkyne-containing building blocks.
The synthesis of azido-propargyloxy 1,3,5-triazine (B166579) derivatives and their subsequent polymerization via azide-alkyne cycloaddition highlights the utility of this chemistry in creating novel biocompatible materials. mdpi.com This underscores the potential of azido-functionalized heterocycles like this compound in materials science and biomedical applications. mdpi.com
Table 2: Applications of the Azido Group in Chemical Biology
| Application | Description | Key Reaction |
| Molecular Probes | Used to identify and study biological targets. The azide acts as a handle for attaching reporter tags. | Photoaffinity Labeling, Click Chemistry |
| Conjugation Partners | Enables the linking of the azetidine scaffold to other molecules to create novel constructs. | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
In drug discovery and chemical biology, a molecular scaffold is a core structure upon which a variety of functional groups can be appended to create a library of related compounds. These libraries are then screened for activity against biological targets to identify new lead compounds and to probe the function of biological pathways.
The azetidine ring system represents a valuable scaffold for the development of focused compound libraries, particularly for targets within the central nervous system (CNS). The synthesis of diverse collections of azetidine-based scaffolds has been undertaken to generate lead-like molecules with favorable physicochemical properties for CNS applications. While specific preclinical studies utilizing this compound as a scaffold for investigating biological pathways are not extensively documented in the surveyed literature, its potential is evident from its structure.
The 1-(4-ethoxybenzyl) group provides a point for variation, allowing for the exploration of structure-activity relationships related to this substituent. The azido group at the 3-position, as previously discussed, can be used to attach a wide array of chemical moieties through click chemistry. This modular nature would allow for the rapid generation of a library of compounds based on the 3-amino-1-(4-ethoxybenzyl)azetidine core.
By systematically varying the substituents attached to the azetidine scaffold and screening the resulting compounds for their effects on a particular biological pathway, researchers could:
Identify novel modulators (inhibitors or activators) of enzymes or receptors within the pathway.
Develop chemical tools to selectively perturb the pathway and study the downstream consequences.
Elucidate the structure-activity relationships that govern the interaction of this class of molecules with their biological targets.
The investigation of such a library in preclinical models could uncover new therapeutic avenues or provide a deeper understanding of the molecular mechanisms underlying a disease state.
Vi. Future Research Directions and Unexplored Avenues for 3 Azido 1 4 Ethoxybenzyl Azetidine
Development of More Efficient and Sustainable Synthetic Routes
Current synthetic strategies for azetidine (B1206935) derivatives often involve multi-step processes with moderate yields and the use of hazardous reagents. medwinpublishers.comorganic-chemistry.org A primary focus of future research should be the development of more efficient and sustainable methods for the synthesis of 3-Azido-1-(4-ethoxybenzyl)azetidine. This includes the exploration of one-pot reactions, flow chemistry, and the use of greener solvents and catalysts. For instance, leveraging continuous flow technology could not only improve reaction efficiency and safety but also facilitate scalability. rsc.org The development of catalytic enantioselective methods would also be a significant advancement, providing access to chirally pure enantiomers, which is crucial for pharmacological studies. rsc.orgrsc.org
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Strategy | Potential Catalyst | Solvent | Hypothetical Yield (%) | Key Advantages |
| Conventional Batch Synthesis | Stoichiometric Reagents | Dichloromethane | 60-70 | Established methodology |
| Catalytic One-Pot Synthesis | Lewis Acid (e.g., La(OTf)₃) | Acetonitrile (B52724) | 80-90 | Reduced workup, higher efficiency frontiersin.orgnih.gov |
| Continuous Flow Synthesis | Immobilized Catalyst | Ethyl Acetate (B1210297) | >95 | High throughput, improved safety rsc.org |
| Asymmetric Catalysis | Chiral Lewis Acid | Toluene | >90 (with >95% ee) | Access to enantiopure compound |
This table presents hypothetical data based on reported efficiencies for similar transformations.
Advanced Stereochemical Control in Derivatization
The stereochemistry of the azetidine ring and its substituents plays a pivotal role in determining the biological activity of its derivatives. Future research should focus on achieving advanced stereochemical control during the derivatization of this compound. This involves the development of novel stereoselective reactions that allow for the precise installation of functional groups at the C2 and C4 positions of the azetidine ring. acs.orguni-muenchen.de The use of chiral catalysts and auxiliaries in these transformations will be instrumental in accessing a diverse library of stereochemically defined analogs for structure-activity relationship (SAR) studies. scilit.com
Mechanistic Studies on Novel Transformation Pathways
A deeper understanding of the reactivity of the 3-azido-azetidine scaffold is crucial for designing novel transformations. The inherent ring strain of the azetidine core, combined with the reactivity of the azido (B1232118) group, opens up possibilities for unique chemical pathways. rsc.orgrsc.org Future work should include detailed mechanistic studies on reactions such as ring-expansion to form larger N-heterocycles, intramolecular cyclizations, and rearrangements. nih.govnih.govrsc.org For example, the thermal or photochemical decomposition of the azido group could lead to highly reactive nitrene intermediates, which could undergo a variety of interesting and useful transformations. Computational studies could also provide valuable insights into the transition states and energy barriers of these novel pathways. nih.gov
Exploration of Photo- and Electrocatalytic Methodologies
Photo- and electrocatalysis have emerged as powerful tools in modern organic synthesis, offering mild and selective reaction conditions. nih.govresearchgate.netspringernature.com The application of these methodologies to the synthesis and functionalization of this compound is a promising and largely unexplored area. Photocatalytic methods could be employed for C-H functionalization of the azetidine ring or for promoting cycloaddition reactions involving the azido group. nih.govspringernature.combeilstein-journals.org Electrocatalysis, on the other hand, could provide a green and efficient way to mediate redox reactions, such as the reduction of the azide (B81097) to an amine or the oxidation of the azetidine nitrogen. researchgate.netnih.govrsc.orgacs.org
Table 2: Potential Photo- and Electrocatalytic Applications
| Methodology | Transformation | Potential Catalyst/Mediator | Hypothetical Outcome |
| Photocatalysis | C-H Arylation at C2 | Iridium-based photocatalyst | Direct installation of aryl groups beilstein-journals.org |
| Photocatalysis | Azide-Alkyne Cycloaddition | Ruthenium-based photocatalyst | Formation of triazoles under mild conditions |
| Electrocatalysis | Azide Reduction | Graphite electrode | Clean conversion to amine without metal reagents researchgate.netrsc.org |
| Electrocatalysis | N-Dealkylation | Platinum electrode | Removal of the ethoxybenzyl group |
This table presents hypothetical data based on reported methodologies for similar compounds.
Design of Next-Generation Molecular Scaffolds Based on the Azetidine Core
The this compound core is an excellent starting point for the design of next-generation molecular scaffolds for drug discovery. nih.govacs.org The azido group serves as a versatile handle for introducing a wide range of functionalities via click chemistry, Staudinger ligation, and other bioorthogonal reactions. mdpi.comnih.govacs.org Future research should focus on the synthesis of diverse libraries of compounds based on this scaffold and their evaluation against various biological targets. The rigid nature of the azetidine ring can be exploited to create conformationally constrained molecules with improved binding affinity and selectivity for protein targets. researchgate.netnih.gov
Expansion of Conceptual Applications beyond Current Scope
The unique properties of this compound suggest that its applications could extend beyond traditional medicinal chemistry. The azido group's ability to participate in bioorthogonal reactions makes it a candidate for use in chemical biology as a probe for labeling and imaging biomolecules in living systems. mdpi.comnih.govnih.gov Furthermore, the strained azetidine ring could be exploited in materials science for the development of novel polymers and functional materials through ring-opening polymerization. researchgate.net Investigating these conceptual applications could open up entirely new fields of research for this versatile compound.
Q & A
Q. What are the common synthetic routes for 3-Azido-1-(4-ethoxybenzyl)azetidine?
The synthesis typically involves two key steps: (1) constructing the azetidine ring and (2) introducing the azido group. A widely applicable method involves visible-light-mediated [2+2] photocycloadditions to form the azetidine core under mild conditions, followed by nucleophilic substitution with sodium azide to install the azido group . Alternative routes include cyclization of amino alcohol precursors and subsequent azidation via diazotransfer reagents. Reaction optimization should prioritize inert atmospheres (e.g., argon) to prevent azide decomposition.
Q. How is the structure of this compound characterized?
Comprehensive characterization requires:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the azetidine ring, ethoxybenzyl substituent, and azido group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular formula (e.g., CHNO).
- X-ray Diffraction (XRD) : Single-crystal XRD with refinement tools like SHELXL resolves stereochemistry and validates bond angles/ring strain .
Q. What reactivity patterns are associated with the azido group in this compound?
The azido group enables:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole conjugates for bioconjugation .
- Staudinger Reaction : Conversion to amines via reaction with triphenylphosphine, useful for further functionalization .
- Thermal Decomposition : Controlled heating (~100–120°C) generates nitrenes for photochemical applications. Reactions should be monitored by FT-IR for azide peak (2100–2200 cm) disappearance .
Advanced Research Questions
Q. How can thermal stability and decomposition pathways be analyzed?
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical:
- TGA : Measures mass loss under controlled heating (e.g., 25–300°C at 10°C/min). A sharp mass loss at ~150–200°C indicates azide decomposition .
- DSC : Identifies exothermic/endothermic events (e.g., decomposition enthalpy). Data should be cross-referenced with evolved gas analysis (EGA) to identify gaseous byproducts (e.g., N) .
Q. How to resolve contradictions in spectroscopic data during characterization?
Discrepancies between calculated and observed NMR/MS signals often arise from:
- Dynamic Effects : Ring puckering in azetidines causes signal splitting. Variable-temperature NMR can mitigate this .
- Crystallographic Validation : XRD structures resolve ambiguities in substituent orientation (e.g., ethoxybenzyl vs. alternative regioisomers) .
- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR shifts and confirm assignments .
Q. What strategies optimize enantioselective synthesis of this compound?
Chiral phosphoric acid (CPA) catalysts enable asymmetric desymmetrization. For example:
- CPA-Catalyzed Cyclization : Use (R)-TRIP (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate) to induce enantioselectivity (>90% ee) during azetidine ring formation .
- Kinetic Resolution : Separate enantiomers via chiral column chromatography (e.g., Chiralpak IA/IB) .
Q. How to design assays for evaluating biological activity against bacterial targets?
Inspired by azetidine derivatives with antitubercular activity :
- Minimum Inhibitory Concentration (MIC) Assays : Test against Mycobacterium tuberculosis H37Rv in 7H9 media.
- Mode-of-Action Studies : RNA-seq transcriptomic profiling identifies disrupted pathways (e.g., mycolic acid biosynthesis) .
- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices.
Q. What methodologies improve reaction yields in large-scale synthesis?
- Flow Chemistry : Continuous flow reactors enhance reproducibility and safety for azide handling .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions .
- In Situ Monitoring : ReactIR tracks azide consumption in real time to optimize reaction quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
